molecular formula C10H12O2 B1173618 Benzylchloride CAS No. 100-47-7

Benzylchloride

Cat. No.: B1173618
CAS No.: 100-47-7
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Description

Benzyl chloride (CAS 100-44-7), also known as chloromethylbenzene or α-chlorotoluene, is a colorless to pale yellow liquid with a pungent odor. Its molecular formula is C₇H₇Cl, and it is characterized by a benzyl group (-CH₂C₆H₅) substituted with a chlorine atom.

Benzyl chloride is widely utilized in organic synthesis, particularly in alkylation reactions to introduce benzyl groups into pharmaceuticals, agrochemicals, and polymers. For example, it reacts with piperidinecarboxamide derivatives to form intermediates for acetylcholinesterase inhibitors targeting Alzheimer’s disease . It also serves as a precursor in synthesizing quaternary ammonium compounds and chiral catalysts for asymmetric epoxidation .

Properties

CAS No.

100-47-7

Molecular Formula

C10H12O2

Origin of Product

United States

Preparation Methods

Reaction Kinetics and Byproduct Formation

Chlorine gas reacts with toluene at 80–100°C and 1–3 atm, producing benzyl chloride, benzal chloride (C₆H₅CHCl₂), and benzotrichloride (C₆H₅CCl₃). The reaction follows a radical pathway:

  • Initiation : Cl₂ → 2Cl·

  • Propagation :

    • C₆H₅CH₃ + Cl· → C₆H₅CH₂· + HCl

    • C₆H₅CH₂· + Cl₂ → C₆H₅CH₂Cl + Cl·

Byproduct Control :

  • Limiting chlorine conversion to 30–50% reduces poly-chlorinated byproducts.

  • PTFE-lined reactors prevent metal-catalyzed ring chlorination.

Semi-Batch Reactor Design

A 7-liter semi-batch reactor with condenser and agitator achieves:

  • Residence Time : Optimized to balance conversion and selectivity.

  • Temperature Gradient : 80–100°C to favor side-chain over nuclear chlorination.

Typical Yields :

  • Benzyl chloride: 60–70%

  • Benzal chloride: 20–25%

  • Benzotrichloride: 5–10%.

Distillation and Separation

Fractional distillation separates benzyl chloride (bp 179°C) from higher-boiling byproducts. Excess toluene is recycled, enhancing process economics.

Swern Oxidation Adaptation for Benzyl Chloride Synthesis

An unconventional route adapts the Swern oxidation to convert benzyl alcohol to benzyl chloride, albeit with modest yields.

Reaction Protocol

In a continuous microreactor system:

  • Stage 1 : Benzyl alcohol reacts with oxalyl chloride ((COCl)₂) and dimethyl sulfoxide (DMSO) at 15°C.

  • Stage 2 : Quenching with triethylamine yields benzaldehyde and benzyl chloride as byproducts.

Reaction Conditions :

  • Flow rate: 0.5 mL/min

  • Temperature: 15°C

  • Solvent: Dichloromethane

Yield and Limitations

  • Benzyl chloride yield: 6.3%

  • Primary product: Benzaldehyde (84.7%).
    Challenges : Low selectivity and competing oxidation limit industrial viability.

Comparative Analysis of Preparation Methods

Parameter Blanc Chloromethylation Toluene Chlorination Swern Adaptation
Yield >90%60–70%6.3%
Byproducts MinimalBenzal/BenzotrichlorideBenzaldehyde
Catalyst ZnCl₂None (thermal)DMSO
Scalability High (continuous process)HighLow
Cost Efficiency Moderate (catalyst reuse)HighLow

Industrial Preference

  • Toluene Chlorination : Dominates due to feedstock availability and scalability.

  • Blanc Method : Preferred for high-purity benzyl chloride in pharmaceuticals.

  • Swern Route : Limited to lab-scale aldehyde synthesis.

Mechanism of Action

Benzylchloride acts as an alkylating agent due to its reactive C-Cl bond. It undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. This reactivity makes it useful in introducing the benzyl protecting group in organic synthesis . The hydrolysis of this compound in contact with mucous membranes produces hydrochloric acid, which can cause irritation .

Comparison with Similar Compounds

Key Research Findings

  • Pharmaceutical Synthesis : Benzyl chloride derivatives like N-benzylpiperidin-4-carboxamide show promise as dual acetylcholinesterase/butyrylcholinesterase inhibitors (IC₅₀ values: 0.5–10 µM) .
  • Catalysis : Quinine benzylchloride derivatives enable asymmetric epoxidation of chalcones, albeit with moderate enantioselectivity (e.g., 40–60% ee) .
  • Safety : Workplace exposure limits for benzyl chloride are stricter (0.1 ppm) compared to benzoyl chloride due to its higher volatility and toxicity .

Q & A

Q. What are the primary laboratory and industrial synthesis routes for benzyl chloride?

Benzyl chloride is commonly synthesized via the chlorination of toluene under UV light or by the reaction of benzaldehyde with chlorine gas. Industrial methods often involve radical chlorination of toluene at elevated temperatures, while laboratory-scale synthesis may use controlled chlorination of benzaldehyde (C₆H₅CHO + Cl₂ → C₆H₅CH₂Cl + HCl) .

Q. How does benzyl chloride differ structurally and functionally from benzoyl chloride?

Benzyl chloride (C₆H₅CH₂Cl) is an aromatic alkyl halide, whereas benzoyl chloride (C₆H₅COCl) is an acyl chloride. Functionally, benzyl chloride undergoes nucleophilic substitution (e.g., SN2 reactions), while benzoyl chloride participates in acylations (e.g., forming amides or esters). This distinction is critical in reaction design .

Q. What are the key nucleophilic substitution reactions of benzyl chloride?

Benzyl chloride reacts with nucleophiles such as amines (e.g., ethylamine to form N-benzylethylamine), alkoxides (e.g., sodium methoxide to form benzyl methyl ether), and carboxylates. These reactions typically require polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate intermediates .

Q. What are the solubility properties and stability considerations for benzyl chloride?

Benzyl chloride is sparingly soluble in water but miscible with organic solvents like ethanol and acetone. It hydrolyzes slowly in water to form benzyl alcohol and HCl, necessitating anhydrous conditions for long-term storage .

Q. What basic safety protocols are essential when handling benzyl chloride?

Use impervious gloves (e.g., nitrile), safety goggles, and ventilation to avoid inhalation or skin contact. Store in airtight containers away from moisture and incompatible materials (e.g., strong oxidizers). Stabilizers like hydroquinone may be added to inhibit polymerization .

Advanced Research Questions

Q. How can reaction conditions be optimized for benzyl chloride-mediated alkylation?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (e.g., 90°C) accelerate reactions but may increase side products.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How should researchers address contradictions in reported toxicity data for benzyl chloride?

Conflicting toxicity results may arise from variations in exposure duration, concentration, or model systems. Cross-validate findings using standardized assays (e.g., OECD guidelines) and consider metabolic differences (e.g., in vitro vs. in vivo models). Prioritize peer-reviewed studies with robust statistical power .

Q. What mechanistic insights underpin benzyl chloride’s reactivity in SN2 reactions?

Kinetic studies (e.g., rate measurements with isotopic labeling) reveal a bimolecular mechanism. Steric effects at the benzyl carbon and solvent polarity significantly influence transition-state stabilization. Computational models (e.g., DFT) can predict regioselectivity in complex systems .

Q. How is benzyl chloride’s environmental toxicity assessed in ecotoxicological studies?

Use standardized tests such as:

  • Aquatic toxicity : Daphnia magna acute immobilization assays (EC₅₀).
  • Biodegradation : OECD 301B (modified Sturm test) to assess microbial breakdown.
  • Bioaccumulation : LogP values (experimental or calculated) indicate potential persistence .

Q. What role does benzyl chloride play in synthesizing pharmaceutical intermediates?

Benzyl chloride is used to introduce the benzyl group as a protecting group for amines or alcohols. For example, it forms benzyl ethers in carbohydrate chemistry or benzylamines in peptide synthesis. Post-reaction, the benzyl group is removed via hydrogenolysis (e.g., Pd/C, H₂) .

Methodological Considerations

  • Characterization Techniques :
    • GC-MS : Identify purity and byproducts (retention time vs. NIST library ).
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 4.6 ppm for CH₂Cl in benzyl chloride).
  • Controlled Atmosphere Handling : Use gloveboxes or Schlenk lines to prevent hydrolysis .

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